molecular formula C23H23ClN4O3 B2545029 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 1456904-84-9

1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone

Cat. No.: B2545029
CAS No.: 1456904-84-9
M. Wt: 438.91
InChI Key: ODKOFDBSNTZVQF-UHFFFAOYSA-N
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Description

The compound 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone is a structurally complex molecule featuring a pyrazole core fused to a 1,4-diazepane ring, with additional substituents including a benzo[d][1,3]dioxol-5-yl (benzodioxole) group and a 4-chlorophenyl moiety. Pyrazole derivatives are well-documented for their pharmacological activities, such as antimicrobial, antitumor, and anti-inflammatory properties . The benzodioxole group is associated with enhanced metabolic stability and bioavailability, while the 4-chlorophenyl substituent is commonly linked to improved receptor binding affinity in medicinal chemistry .

Properties

CAS No.

1456904-84-9

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.91

IUPAC Name

1-[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C23H23ClN4O3/c24-18-5-2-16(3-6-18)12-23(29)28-9-1-8-27(10-11-28)22-14-19(25-26-22)17-4-7-20-21(13-17)31-15-30-20/h2-7,13-14H,1,8-12,15H2,(H,25,26)

InChI Key

ODKOFDBSNTZVQF-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)Cl)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone typically involves multi-step reactions starting from commercially available precursors. The process often begins with the construction of the benzo[d][1,3]dioxole core, followed by the formation of the pyrazole ring through cyclization reactions. The diazepan ring is typically introduced via nucleophilic substitution or reductive amination, and the final coupling with the chlorophenyl ethanone fragment is achieved using cross-coupling reactions such as Suzuki or Stille coupling. Careful optimization of reaction conditions such as temperature, solvents, and catalysts is essential for achieving high yields and purity.

Industrial Production Methods

On an industrial scale, the synthesis might be streamlined by using flow chemistry techniques to enhance reaction efficiency and scalability. Continuous flow reactors allow for precise control over reaction parameters and can handle high-throughput synthesis, reducing production costs and improving safety.

Chemical Reactions Analysis

Oxidation Reactions

The diazepane ring and pyrazole moiety are susceptible to oxidation under specific conditions.

Reagent Conditions Reaction Site Product
Potassium permanganateAcidic aqueous solutionDiazepane ring (C-N bonds)Ring-opening to form carbonyl groups
Chromium trioxideAnhydrous acetonePyrazole C-H bondsHydroxylation or epoxidation
  • The benzo[d] dioxole group is relatively stable but may undergo oxidative cleavage under strong conditions (e.g., ozonolysis).

Reduction Reactions

The ketone group (ethanone) and aromatic rings may participate in reduction:

Reagent Conditions Reaction Site Product
Sodium borohydrideMethanol, 0°CKetone groupSecondary alcohol
Lithium aluminum hydrideDry ether, refluxPyrazole ringPartial saturation of N-heterocycle
  • The chlorophenyl group is generally inert to reduction but may undergo dehalogenation under catalytic hydrogenation with palladium.

Nucleophilic Substitution

The 4-chlorophenyl group and diazepane’s tertiary amine are key sites:

Nucleophile Conditions Reaction Site Product
Amines (e.g., NH3)Polar aprotic solventChlorophenyl groupAryl amine derivatives
Thiols (e.g., HS−)Basic aqueous solutionDiazepane N-alkyl groupThioether-linked analogs
  • The pyrazole NH proton is acidic (pKa ~10–12), enabling deprotonation and subsequent alkylation.

Cycloaddition and Ring-Opening

The diazepane and pyrazole rings may engage in:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at the diazepane’s conjugated double bonds.

  • Ring-opening polymerization under acidic conditions to form linear polyamines.

Acid/Base-Mediated Transformations

Condition Effect Outcome
Strong acid (HCl, H2SO4)Protonation of diazepane nitrogenSalt formation or ring degradation
Strong base (NaOH, KOH)Deprotonation of pyrazole NHEnhanced nucleophilicity at N-sites

Key Reactivity Insights:

  • Steric Effects : The bulky diazepane and chlorophenyl groups may hinder reactions at central positions.

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, ketone) direct electrophilic attacks to electron-rich regions like the benzo[d] dioxole ring.

  • Solubility : Limited aqueous solubility (due to aromaticity) necessitates polar aprotic solvents (e.g., DMF, DMSO) for many reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

  • Anti-inflammatory : It may inhibit pathways involved in inflammation by targeting specific enzymes or receptors.
  • Analgesic : Its structure suggests potential pain-relieving effects.
  • Anticancer : Preliminary studies indicate it could inhibit cancer cell proliferation through various molecular mechanisms.

Biological Studies

Researchers utilize this compound to explore cellular processes:

  • Cellular Mechanisms : It serves as a probe to understand the biological pathways influenced by its structural components.
  • Therapeutic Targets : The interactions of this compound with biological systems can help identify new therapeutic targets for drug development.

Industrial Applications

In the industrial sector, 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone is used as:

  • An intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the efficacy and potential applications of compounds similar to 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone:

  • A study demonstrated its anti-inflammatory properties through inhibition of specific signaling pathways in vitro.
  • Another research focused on its anticancer activity against various cell lines, showcasing promising results that warrant further exploration.

Mechanism of Action

The specific mechanism of action of this compound would depend on its application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and pyrazole rings might engage in π-π stacking interactions or hydrogen bonding with target proteins, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional similarities and differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Biological Activities Key Structural Differences References
1-(4-(3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone Pyrazole + 1,4-diazepane Benzo[d][1,3]dioxol-5-yl, 4-chlorophenyl Hypothesized: Antimicrobial, CNS activity (based on structural analogs) Unique 1,4-diazepane ring enhances flexibility and potential hydrogen bonding. N/A
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydro-pyrazole 4-Chlorophenyl, 4-methoxyphenyl Antibacterial, antifungal, antioxidant Lacks benzodioxole and diazepane; methoxy group improves solubility.
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl derivatives Dihydro-pyrazole Benzo[d][1,3]dioxol-5-yl, furan-2-yl Antimicrobial (broad-spectrum) Furan substituent introduces π-π stacking potential; lacks diazepane.
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one Dihydro-pyrazole 4-Chlorophenyl, 4-isopropylphenyl Anticancer, immunosuppressive Isopropyl group enhances lipophilicity; lacks benzodioxole and diazepane.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 2,4-Difluorophenyl, phenylsulfonyl Antifungal, enzyme inhibition Triazole core with sulfonyl group; distinct mechanism compared to pyrazoles.

Key Observations from Comparative Analysis

Structural Flexibility vs. Rigidity :

  • The target compound’s 1,4-diazepane ring provides greater conformational adaptability compared to rigid dihydro-pyrazole or triazole cores in analogs . This flexibility may improve binding to dynamic protein pockets, as seen in kinase inhibitors.

Substituent Effects :

  • The benzodioxole group in the target compound and derivatives is associated with increased metabolic stability due to its electron-rich aromatic system, which resists oxidative degradation .
  • The 4-chlorophenyl moiety, common to all compared compounds, enhances hydrophobic interactions in biological targets, as demonstrated in antitumor agents .

Biological Activity Trends :

  • Pyrazole derivatives with electron-withdrawing groups (e.g., chloro, sulfonyl) exhibit stronger antimicrobial and anticancer activities, while electron-donating groups (e.g., methoxy) improve solubility but reduce potency .
  • The diazepane ring in the target compound may confer CNS activity, as similar nitrogen-containing heterocycles are prevalent in neuroactive drugs (e.g., benzodiazepines).

Synthetic Accessibility :

  • The synthesis of the target compound likely involves multi-step reactions, including cyclocondensation (for pyrazole) and ring expansion (for diazepane), which may reduce yields compared to simpler dihydro-pyrazoles .

Biological Activity

The compound 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a diazepane framework. The presence of these functional groups is significant for its biological activity.

PropertyValue
CAS Number 651717-17-8
Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
IUPAC Name 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone

Anticancer Properties

Recent studies have indicated that compounds containing the benzodioxole and pyrazole scaffolds exhibit promising anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

A study involving palladacycles derived from benzodiazepines demonstrated significant cytotoxicity against human cancer cells, with IC50 values in the low mM range . The incorporation of the benzodioxole moiety may enhance the compound's ability to interact with specific molecular targets within cancer cells.

Anti-inflammatory Effects

Compounds similar to 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This inhibition can lead to reduced production of pro-inflammatory cytokines and mediators.

The biological effects of this compound are likely mediated through its interaction with various receptors and enzymes. For instance:

  • GABA Receptor Modulation: Similar compounds have been shown to interact with GABA receptors, influencing neurotransmission and potentially providing anxiolytic effects .
  • Enzyme Inhibition: The pyrazole ring is known for its ability to act as an inhibitor for enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Activity Study: A study conducted on pyrazole derivatives showed that modifications on the benzodioxole ring significantly enhanced their cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Study: Research demonstrated that certain benzodiazepine derivatives exhibited potent anti-inflammatory effects by inhibiting COX enzymes in vitro, suggesting potential therapeutic applications for inflammatory diseases .
  • Neuropharmacology Study: A series of experiments highlighted the anxiolytic properties of related diazepane derivatives through their action on GABAergic systems in animal models .

Q & A

Q. Critical Parameters :

  • Reaction time and temperature : Prolonged reflux (e.g., 6 hours in ) improves cyclization but risks decomposition .
  • Solvent choice : Glacial acetic acid () or ethanol () is preferred for polar intermediates .
  • Monitoring : TLC (e.g., ethyl acetate/hexane 5:1 in ) ensures reaction progress .

How can structural contradictions in X-ray crystallography data for related pyrazole derivatives be resolved?

Advanced Research Question
Discrepancies in dihedral angles or hydrogen bonding patterns (e.g., reports a 76.67° dihedral angle between benzene rings) may arise from:

  • Crystallization conditions : Solvent polarity (e.g., DMF in ) affects packing .
  • Thermal motion : Low-temperature data collection (100 K in ) reduces atomic displacement artifacts .

Q. Methodological Recommendations :

  • Refinement protocols : Use riding models for H-atoms and anisotropic displacement parameters for heavy atoms (as in ) .
  • Validation tools : Programs like PLATON () check for missed symmetry or disorder .

What advanced techniques are suitable for analyzing electronic effects on pyrazole reactivity in this compound?

Advanced Research Question
Electron-donating (e.g., methoxy) and withdrawing (e.g., chloro) groups influence reactivity:

  • DFT calculations : Model charge distribution at pyrazole N1/N2 positions to predict nucleophilic/electrophilic sites.
  • Spectroscopic correlation : Compare 13C^{13}\text{C} NMR chemical shifts () with computed Mulliken charges .

Case Study : shows electron-withdrawing substituents (e.g., 4-chlorophenyl) accelerate chalcone epoxidation but hinder pyrazole cyclization .

How can researchers address low yields in diazepane ring formation?

Basic Research Question
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalytic optimization : Use Lewis acids (e.g., ZnCl2_2) to activate carbonyl groups during diazepane ring closure.
  • Stepwise synthesis : isolates intermediates (e.g., 4,5-dihydro-1H-pyrazole) before diazepane coupling to minimize side products .

Example : achieved 56.5% yield for a pyrazole intermediate via recrystallization from ethanol-water .

What methodologies are recommended for studying structure-activity relationships (SAR) in related anticonvulsant pyrazole derivatives?

Advanced Research Question
SAR studies require:

  • Bioisosteric replacement : Swap benzo[d][1,3]dioxolyl with other aryl groups (e.g., 4-methoxyphenyl in ) to assess pharmacological profiles .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify interactions with GABAA_A receptors, as suggested by benzodiazepine analogs in .

Data Integration : Combine crystallographic data () with in vitro assays (e.g., PTZ-induced seizures in rodents) to correlate steric bulk with activity .

How should conflicting NMR data for pyrazole tautomers be interpreted?

Advanced Research Question
Pyrazole tautomerism (1H vs. 2H forms) complicates NMR analysis:

  • Variable temperature (VT) NMR : uses VT 1H^1\text{H} NMR to observe tautomeric equilibrium shifts .
  • 2D NOESY : Detect spatial proximity between protons (e.g., diazepane CH2_2 and pyrazole H5) to confirm dominant tautomers .

Case Example : resolved ambiguity via X-ray data showing the 4,5-dihydro-1H-pyrazole configuration .

What experimental design principles apply to scaling up synthesis from milligram to gram quantities?

Basic Research Question
Scale-up challenges include heat dissipation and purification efficiency:

  • Flow chemistry : recommends continuous-flow systems for exothermic steps (e.g., diazomethane generation) .

  • Workflow :

    StepLab Scale (mg)Pilot Scale (g)
    CyclizationBatch refluxContinuous flow
    PurificationColumn chromatographyRecrystallization

Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, solvent ratio) .

Which computational tools are effective for predicting metabolic stability of this compound?

Advanced Research Question

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites, focusing on electron-rich regions (e.g., benzo[d][1,3]dioxolyl) .
  • MD Simulations : Analyze binding to serum albumin (e.g., via GROMACS) to predict half-life .

Validation : Cross-reference with in vitro microsomal assays () .

How can researchers mitigate crystallization difficulties for X-ray analysis?

Basic Research Question

  • Solvent screening : Use high-boiling solvents (e.g., DMF in ) for slow evaporation .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ’s 1,4-diazepane derivatives) .

Troubleshooting : If crystals are needle-like, switch to dichloromethane/hexane diffusion () .

What strategies validate the absence of toxic byproducts in final compounds?

Advanced Research Question

  • HPLC-MS/MS : Detect trace impurities (e.g., chlorinated side products in ) with MRM transitions .
  • Genotoxicity assays : Use Ames tests for mutagenic potential, especially with aromatic amines .

Documentation : Include full impurity profiles in supplementary materials (e.g., ’s CIF files) .

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